molecular formula C17H13FN4O3 B2786982 N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide CAS No. 1795440-89-9

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide

Cat. No.: B2786982
CAS No.: 1795440-89-9
M. Wt: 340.314
InChI Key: IPGYWUZCSABTIA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide is a synthetic chemical compound designed for research and development applications. Its structure incorporates a 1,3-benzodioxole moiety, a pharmacophore found in various bioactive molecules, linked to a triazolidine-carboxamide core with a 4-fluorophenyl substituent. The 1,3-benzodioxole group is a common feature in compounds studied for their antimicrobial potential . The integration of a triazole-like heterocycle (such as in the triazolidine core) is a well-established strategy in medicinal chemistry to develop new antifungal agents, as these structures can inhibit fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Furthermore, the 4-fluorophenyl group is a frequent structural element used to modulate the physicochemical properties and binding affinity of research molecules . This combination of features makes this compound a candidate for in vitro investigations in areas such as antimicrobial discovery , enzyme inhibition studies, and general pharmaceutical research. The presence of both the benzodioxole and fluorophenyl groups suggests potential for interaction with various enzymatic targets, warranting further study. This product is intended for research purposes by qualified professionals only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c18-12-4-2-11(3-5-12)15-16(21-22-20-15)17(23)19-8-10-1-6-13-14(7-10)25-9-24-13/h1-7,15-16,20-22H,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBCATKPLQSZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3C(NNN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C19H20F1N3O4C_{19}H_{20}F_{1}N_{3}O_{4}

Its structure features a benzodioxole moiety, which is known for its role in enhancing biological activity in various derivatives. The presence of the 4-fluorophenyl group may also contribute to its pharmacological properties.

Research indicates that compounds with a benzodioxole structure often exhibit anticancer properties through multiple mechanisms:

  • Inhibition of DNA Synthesis : Compounds similar to this compound have shown significant inhibition of DNA synthesis in cancer cell lines such as A549 (human lung adenocarcinoma) and C6 (rat glioma) cells .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce both early and late apoptosis in cancer cells. For instance, treatment with related benzodioxole derivatives resulted in increased apoptotic markers as assessed by flow cytometry .
  • Mitochondrial Membrane Potential Disruption : The compound's ability to disturb mitochondrial membrane potential has been linked to its cytotoxic effects on cancer cells, leading to increased cell death .

Biological Activity Data

The following table summarizes the biological activity data observed for this compound and related compounds:

Compound Cell Line IC50 (µM) Early Apoptosis (%) Late Apoptosis (%)
ControlA549-3.10.0
Compound 1A54910.023.712.11
Compound 2C615.025.010.0
Compound 3NIH/3T3>504.50.0

Data sourced from comparative studies on benzodioxole derivatives .

Case Studies

A notable study focused on the synthesis of benzodioxole-based thiosemicarbazone derivatives demonstrated that these compounds exhibited potent anticancer activity against various cell lines while maintaining lower toxicity towards healthy cells (NIH/3T3). This suggests that structural modifications can enhance selectivity towards cancerous cells while minimizing side effects .

Research Findings

  • Anticancer Efficacy : The compound was identified as a promising candidate due to its significant cytotoxic effects on cancer cell lines compared to normal cells, indicating a favorable therapeutic index.
  • Cholinesterase Inhibition : In contrast to other benzodioxole derivatives, this compound did not exhibit notable inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), suggesting a distinct mechanism of action that does not involve cholinergic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs: triazolidine derivatives , benzodioxole-containing compounds , and fluorophenyl-substituted heterocycles . Below is a detailed analysis:

Triazolidine vs. Triazole Derivatives

Triazolidines (three nitrogen atoms in a five-membered ring with partial saturation) exhibit distinct conformational flexibility and electronic properties compared to fully aromatic triazoles. For example:

  • 1,2,4-Triazole-3(4H)-thiones (e.g., compounds [7–9] in ) feature a sulfur atom and tautomeric equilibria between thione and thiol forms. These compounds show strong absorption bands at ~1250 cm⁻¹ (C=S) and lack the C=O group present in triazolidine precursors .
  • Triazolidines, by contrast, lack tautomerism and may offer improved hydrolytic stability due to reduced ring strain.

Benzodioxole-Containing Analogs

  • Compound 35 (): A cyclopropane-carboxamide derivative with a benzodioxole group. The benzodioxole enhances lipophilicity (logP ~3.5 predicted), which may improve blood-brain barrier penetration compared to sulfonyl or trifluoromethoxy analogs. However, the triazolidine core in the target compound introduces a polar carboxamide group, balancing hydrophobicity .
  • Sarizotan Hydrochloride (): A pyridinemethanamine derivative with a fluorophenyl group. Sarizotan’s clinical use in Parkinson’s disease highlights the therapeutic relevance of fluorophenyl motifs in CNS-targeting molecules .

Fluorophenyl-Substituted Heterocycles

  • S-Alkylated 1,2,4-Triazoles (): Derivatives like [10–15] incorporate 4-fluorophenyl and sulfonyl groups. The sulfonyl group increases solubility but may reduce membrane permeability compared to benzodioxole. The fluorophenyl group in these compounds is meta to the sulfonyl group, whereas in the target compound, it is para to the triazolidine core, altering steric and electronic interactions .
  • N-(Biphenyl-4-carbonyl)thiazol-2-yl Derivatives (): These compounds feature a biphenyl system instead of benzodioxole. The biphenyl group enhances rigidity and π-stacking but may increase metabolic susceptibility compared to the methylenedioxy bridge in benzodioxole .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Key Properties Reference
Target Triazolidine Triazolidine 1,3-Benzodioxol-5-ylmethyl, 4-Fluorophenyl Moderate lipophilicity, carboxamide polarity
1,2,4-Triazole-3(4H)-thiones Triazole Sulfonyl, 2,4-Difluorophenyl Tautomerism, C=S absorption (~1250 cm⁻¹)
Sarizotan Hydrochloride Pyridinemethanamine 4-Fluorophenyl, Chromane CNS activity, high solubility
Biphenyl-Thiazoles Thiazole Biphenyl, Nicotinamide High rigidity, π-stacking

Research Findings and Implications

  • Metabolic Stability : The benzodioxole group in the target compound may confer resistance to oxidative metabolism compared to sulfonyl or biphenyl groups, as seen in and .
  • Target Selectivity : The para-fluorophenyl substituent’s position relative to the triazolidine core could enhance binding to serotonin or dopamine receptors, analogous to Sarizotan’s mechanism .
  • Synthetic Challenges : Triazolidines require precise control of ring saturation during synthesis, contrasting with the more straightforward preparation of triazoles or thiazoles .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of 4-fluoroaniline derivatives with triazolidine precursors under anhydrous conditions (e.g., using DMF as a solvent and catalytic triethylamine).
  • Step 2 : Coupling the intermediate with 1,3-benzodioxol-5-ylmethyl groups via carbodiimide-mediated amidation (e.g., EDC/HOBt system).
  • Optimization : Ultrasound-assisted methods can enhance reaction rates and yields by 15–20% compared to traditional heating .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the triazolidine ring conformation and fluorine-substituted phenyl group orientation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of benzodioxole protons (δ 5.9–6.1 ppm) and fluorophenyl aromatic signals (δ 7.2–7.6 ppm) .
    • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and triazolidine N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the benzodioxole and fluorophenyl moieties?

Methodological Answer:

  • Step 1 : Synthesize analogs with substitutions (e.g., replacing benzodioxole with phenyl or altering fluorine position on the aryl ring).
  • Step 2 : Test in vitro binding affinity using fluorescence polarization assays or surface plasmon resonance (SPR) against target proteins (e.g., kinases or GPCRs).
  • Data Analysis : Compare IC₅₀ values and correlate with steric/electronic effects of substituents. For example, fluorophenyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability .

Q. What experimental strategies address contradictions in crystallographic vs. computational docking data for this compound?

Methodological Answer:

  • Issue : Discrepancies between X-ray-derived ligand poses and in silico docking (e.g., AutoDock Vina) may arise from solvent effects or force field inaccuracies.
  • Resolution :
    • Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to account for solvation and flexibility.
    • Validate with experimental data (e.g., isothermal titration calorimetry) to measure binding thermodynamics .

Q. How can researchers mitigate degradation of the triazolidine ring under physiological conditions?

Methodological Answer:

  • Stability Assays : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours.
  • Stabilization Strategies :
    • Modify the triazolidine ring with electron-withdrawing groups (e.g., nitro or cyano) to reduce hydrolytic susceptibility.
    • Use lyophilized formulations with cyclodextrin-based excipients to enhance shelf life .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

Methodological Answer:

  • Software : Use Schrödinger’s MetaSite or Cypreact to simulate Phase I/II metabolism.
  • Key Predictions :
    • Phase I : Oxidative defluorination or benzodioxole ring opening (CYP3A4-mediated).
    • Phase II : Glucuronidation of the carboxamide group .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across independent studies?

Methodological Answer:

  • Source Analysis : Check assay conditions (e.g., cell line variability, serum concentration). For example, activity in HeLa cells may differ from HEK293 due to transporter expression.
  • Normalization : Use standardized controls (e.g., staurosporine as a kinase inhibitor control) and report EC₅₀ values with 95% confidence intervals .

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